molecular formula C16H20N2O2 B2587997 3,3'-Diethoxybiphenyl-4,4'-diamine CAS No. 6264-77-3

3,3'-Diethoxybiphenyl-4,4'-diamine

Cat. No.: B2587997
CAS No.: 6264-77-3
M. Wt: 272.348
InChI Key: XRWMYQLURQHNCL-UHFFFAOYSA-N
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Description

3,3'-Diethoxybiphenyl-4,4'-diamine is a biphenyl derivative with ethoxy (-OCH₂CH₃) groups at the 3,3'-positions and amine (-NH₂) groups at the 4,4'-positions. Its molecular formula is C₁₆H₂₀N₂O₂ (molecular weight: 272.34 g/mol), as inferred from its ethoxy substitution compared to the dimethoxy analog . Biphenyl diamines are critical intermediates in polymer synthesis, dyes, and pharmaceuticals, with substituents influencing solubility, reactivity, and toxicity .

Properties

IUPAC Name

4-(4-amino-3-ethoxyphenyl)-2-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-19-15-9-11(5-7-13(15)17)12-6-8-14(18)16(10-12)20-4-2/h5-10H,3-4,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWMYQLURQHNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethoxybiphenyl-4,4’-diamine typically involves the reaction of 3,3’-diethoxybiphenyl with nitrobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The nitro groups are reduced to amino groups, resulting in the formation of 3,3’-Diethoxybiphenyl-4,4’-diamine .

Industrial Production Methods

In an industrial setting, the production of 3,3’-Diethoxybiphenyl-4,4’-diamine may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to ensure the complete reduction of nitro groups to amino groups. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethoxybiphenyl-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Diethoxybiphenyl-4,4’-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-Diethoxybiphenyl-4,4’-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 3,3'-Diethoxybiphenyl-4,4'-diamine with structurally related biphenyl diamines:

Compound Name Substituents (3,3') Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility Key Applications/Notes
This compound Ethoxy (-OCH₂CH₃) C₁₆H₂₀N₂O₂ 272.34 Not reported Likely low Intermediate in polymers/coatings
3,3'-Dimethoxybiphenyl-4,4'-diamine (o-Dianisidine) Methoxy (-OCH₃) C₁₄H₁₆N₂O₂ 244.29 137–138 Practically insoluble Dye precursor; carcinogen (U091)
3,3'-Dimethylbiphenyl-4,4'-diamine Methyl (-CH₃) C₁₄H₁₆N₂ 212.29 125–132 Slightly soluble Suspected carcinogen
4,4'-Diamino-3,3'-dichlorobiphenyl Chloro (-Cl) C₁₂H₁₀Cl₂N₂ 253.13 Not reported Low Industrial intermediate
2,3'-Dimethoxy-biphenyl-4,4'-diamine Methoxy (2,3') C₁₄H₁₆N₂O₂ 244.29 Not reported Not reported Specialty chemical

Key Observations :

  • Substituent Effects: Electron-donating groups (ethoxy, methoxy) reduce water solubility compared to methyl or unsubstituted analogs. For example, 3,3'-dimethoxybiphenyl-4,4'-diamine is practically insoluble, while the dimethyl analog is slightly soluble .
  • Toxicity: 3,3'-Dimethoxybiphenyl-4,4'-diamine (o-Dianisidine) is classified as a hazardous waste (U091) and a suspected carcinogen due to structural similarities to benzidine derivatives . 3,3'-Dimethylbiphenyl-4,4'-diamine is also flagged for carcinogenic risk, highlighting the hazards common to aromatic amines .
  • Applications :
    • Methoxy and ethoxy derivatives are used in high-performance polymers (e.g., polyimides) for coatings and electronics, leveraging their thermal stability .
    • Chlorinated analogs may serve in agrochemicals or flame retardants due to enhanced chemical resistance .

Biological Activity

3,3'-Diethoxybiphenyl-4,4'-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure with ethoxy groups and amino functionalities. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Studies have indicated that compounds within the biphenyl class can exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : There is evidence suggesting that this compound may possess antibacterial and antifungal properties.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which may have implications for treating diseases such as Alzheimer's.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.
  • Enzyme Interaction : As an enzyme inhibitor, it can bind to active sites of specific targets, altering their activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Enzyme InhibitionAcetylcholinesterase inhibitor

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of biphenyl derivatives. The results demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating potent activity .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of biphenyl derivatives revealed that this compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

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